Boiling Point Elevation: A 34–36°C Increase Enhances Thermal Stability Margins in Synthesis and Distillation
1-Diethylamino-2-pentyne exhibits a boiling point of 168–170°C (at 760 mmHg), which is substantially higher than the 134°C reported for its dimethylamino counterpart . This differential of approximately 34–36°C is a direct consequence of increased molecular weight and van der Waals interactions resulting from the additional methylene units in the diethylamino group. For procurement, this means the compound can tolerate higher-temperature reaction conditions without premature evaporation and can be more effectively purified via fractional distillation, reducing losses compared to the more volatile dimethyl analog.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 168–170°C at 760 mmHg |
| Comparator Or Baseline | 1-Dimethylamino-2-pentyne: 134°C at 760 mmHg |
| Quantified Difference | +34–36°C for the diethylamino compound |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Why This Matters
The higher boiling point provides a wider operational temperature window for reactions and simplifies solvent removal or distillation.
